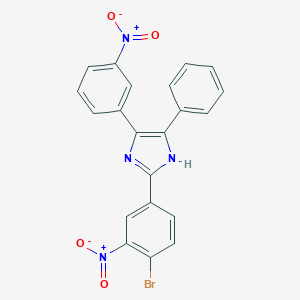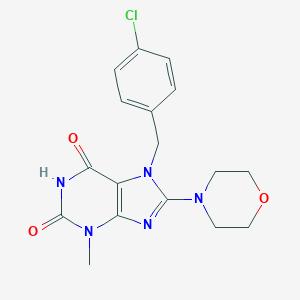
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is an organic compound with the molecular formula C20H12Cl4N2O2 It is characterized by the presence of two 2,5-dichlorophenyl groups attached to an isophthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of isophthaloyl chloride with 2,5-dichloroaniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen
Propiedades
Fórmula molecular |
C20H12Cl4N2O2 |
|---|---|
Peso molecular |
454.1g/mol |
Nombre IUPAC |
1-N,3-N-bis(2,5-dichlorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-4-6-15(23)17(9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-10-14(22)5-7-16(18)24/h1-10H,(H,25,27)(H,26,28) |
Clave InChI |
MQYGSLQLFMMSDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B415902.png)


![N'-[1-(2-ethoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B415906.png)

![3-methyl-N-(2-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B415912.png)
![Ethyl 5-acetyl-2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B415915.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415916.png)


![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B415920.png)
![2-(1-Azepanylcarbonyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415921.png)
![2-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-7-methyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B415925.png)

